An In-depth Technical Guide to N2-Acetyl Acyclovir Benzoate (CAS Number: 133186-23-9)
An In-depth Technical Guide to N2-Acetyl Acyclovir Benzoate (CAS Number: 133186-23-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N2-Acetyl Acyclovir Benzoate, a key derivative of the antiviral drug Acyclovir. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind experimental design and the inherent logic of the scientific protocols discussed.
Introduction
N2-Acetyl Acyclovir Benzoate, with the CAS number 133186-23-9, is primarily recognized as a prodrug and a significant impurity in the synthesis of Acyclovir.[1][2][3] Acyclovir itself is a cornerstone of antiviral therapy, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[4] However, its therapeutic efficacy is often hampered by low oral bioavailability.[1] This limitation has spurred the development of various prodrugs, including N2-Acetyl Acyclovir Benzoate, designed to enhance its pharmacokinetic profile. This guide will delve into the synthesis, physicochemical properties, proposed metabolic pathway, and analytical methodologies pertinent to this compound, providing a robust resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N2-Acetyl Acyclovir Benzoate is fundamental for its synthesis, formulation, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 133186-23-9 | [5] |
| Molecular Formula | C17H17N5O5 | [1][5] |
| Molecular Weight | 371.35 g/mol | [1][5] |
| IUPAC Name | 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | [1] |
| Synonyms | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide, Acyclovir Impurity H | [1][3] |
| Purity | Typically ≥95% (as a reference standard) | [1] |
Synthesis and Characterization: A Proposed Pathway
While a definitive, publicly available, step-by-step synthesis protocol for N2-Acetyl Acyclovir Benzoate is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of Acyclovir and its derivatives. The proposed synthesis involves a two-step process: the selective N2-acetylation of guanine followed by the N9-alkylation with a suitable side chain.
The rationale for this approach is rooted in the need to protect the more reactive N7 position of the guanine ring to favor the desired N9 substitution, which is crucial for antiviral activity. The N2-acetyl group serves this directing role and can be later hydrolyzed in vivo, unmasking the active Acyclovir molecule.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of N2-Acetyl Acyclovir Benzoate.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions reported for Acyclovir synthesis.[6][7]
Step 1: Synthesis of N2-Acetylguanine
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Reactants: To a suspension of guanine (1 mole) in dimethylformamide (DMF), add acetic anhydride (1.2 moles).
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Catalyst: Add a catalytic amount of p-toluenesulfonic acid.
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Reaction: Heat the mixture at 120-130°C for 4-6 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. The precipitated product, N2-acetylguanine, is collected by filtration, washed with acetone, and dried under vacuum.
Causality: The use of acetic anhydride in the presence of an acid catalyst facilitates the selective acetylation of the exocyclic amino group at the N2 position of guanine. DMF is a suitable polar aprotic solvent that aids in the dissolution of the reactants.
Step 2: Synthesis of N2-Acetyl Acyclovir Benzoate
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Reactants: Suspend N2-acetylguanine (1 mole) in DMF. Add potassium carbonate (1.5 moles) as a base.
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Alkylation: Add 2-(benzoyloxy)ethoxymethyl chloride (1.1 moles) dropwise to the suspension at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water. The precipitate is filtered, washed with water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality: The benzoyloxyethoxymethyl chloride provides the acyclic side chain. The use of a base like potassium carbonate is essential to deprotonate the N9 position of N2-acetylguanine, facilitating the nucleophilic attack on the alkylating agent. The N2-acetyl group sterically hinders reaction at the N7 position, favoring the desired N9-alkylation.
Characterization
The synthesized N2-Acetyl Acyclovir Benzoate should be characterized using a suite of analytical techniques to confirm its identity and purity.[5]
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1H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of acetyl, benzoate, and the purine ring protons.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
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Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O of acetyl and benzoate, N-H of the purine ring).
Pharmacological Profile: A Prodrug Strategy
The primary pharmacological interest in N2-Acetyl Acyclovir Benzoate lies in its potential as a prodrug of Acyclovir. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. This strategy is often employed to overcome pharmacokinetic limitations of the parent drug, such as poor absorption.
Proposed Mechanism of Action and Metabolic Pathway
It is hypothesized that N2-Acetyl Acyclovir Benzoate, upon oral administration, is absorbed from the gastrointestinal tract and subsequently undergoes enzymatic hydrolysis to yield Acyclovir. This hydrolysis would likely be catalyzed by esterases present in the plasma and liver, cleaving both the N2-acetyl and the benzoate ester groups. The liberated Acyclovir then exerts its antiviral effect.
Caption: Proposed metabolic pathway and mechanism of action of N2-Acetyl Acyclovir Benzoate.
Causality: The lipophilicity of N2-Acetyl Acyclovir Benzoate is expected to be higher than that of Acyclovir due to the presence of the acetyl and benzoate groups. This increased lipophilicity could potentially enhance its passive diffusion across the intestinal membrane, leading to improved oral bioavailability. Once in the systemic circulation, ubiquitous esterases would hydrolyze the ester and amide bonds, releasing the active Acyclovir.
Analytical Methodologies: A Protocol for Quantification
Accurate and precise analytical methods are crucial for the quantification of N2-Acetyl Acyclovir Benzoate in bulk drug substances, formulations, and biological matrices. Based on established HPLC methods for Acyclovir and its impurities, the following protocol is proposed.[1][8]
Proposed HPLC-UV Method for Purity Assessment
Instrumentation:
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High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of N2-Acetyl Acyclovir Benzoate reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.
Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Identify the peak corresponding to N2-Acetyl Acyclovir Benzoate based on its retention time.
-
Calculate the purity of the sample by comparing the peak area with that of the standard.
Self-Validating System: This protocol should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its reliability for its intended purpose. The use of a well-characterized reference standard is paramount for accurate quantification.
Conclusion and Future Perspectives
N2-Acetyl Acyclovir Benzoate stands as a molecule of significant interest in the field of antiviral drug development, primarily due to its potential to act as a prodrug for Acyclovir. The proposed synthesis and analytical methods provide a solid foundation for further research into this compound. Future studies should focus on obtaining definitive pharmacokinetic data in animal models and in vitro hydrolysis studies to confirm its prodrug characteristics and quantify its conversion rate to Acyclovir. Such data will be instrumental in evaluating its potential as a viable alternative to improve the oral delivery of Acyclovir, ultimately benefiting patients with viral infections.
References
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Pharmaffiliates. N2-Acetyl Acyclovir Benzoate | CAS No : 133186-23-9. Available from: [Link]
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Veeprho. Acyclovir EP Impurity H | CAS 133186-23-9. Available from: [Link]
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PubChem. N2-Acetyl Acyclovir Benzoate-d4. Available from: [Link]
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Li, Q., et al. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. PMC - NIH. Available from: [Link]
- Huidobro, A. L., Barbas, C., & Rupérez, F. J. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.
- Google Patents. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine.
-
VAST Journals System. SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Available from: [Link]
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